molecular formula C16H10Cl2N2O6S2 B13768879 2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo

2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo

Cat. No.: B13768879
M. Wt: 461.3 g/mol
InChI Key: DBSHZQPPSDPIMP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo typically involves the diazotization of 2,4-dichloroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require a low temperature to stabilize the diazonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure the purity and stability of the final product. The process is typically carried out in specialized reactors designed to handle the exothermic nature of diazotization reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo involves the formation of a diazonium ion, which can undergo electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds. These reactions are facilitated by the presence of electron-donating groups on the nucleophiles, which stabilize the transition state and promote the formation of the final product .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzenediazonium chloride: Similar in structure but lacks the naphthalenedisulfonate group.

    4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of chlorine atoms.

    2,4,6-Trichlorobenzenediazonium chloride: Contains an additional chlorine atom at the 6-position.

Uniqueness

2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is unique due to its naphthalenedisulfonate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as diagnostic assays and histological staining .

Properties

Molecular Formula

C16H10Cl2N2O6S2

Molecular Weight

461.3 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C6H3Cl2N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-1

InChI Key

DBSHZQPPSDPIMP-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N

Origin of Product

United States

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